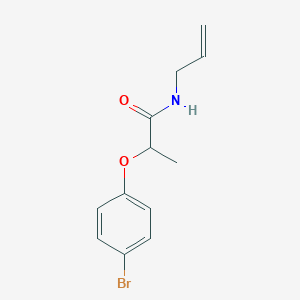
N-allyl-2-(4-bromophenoxy)propanamide
Übersicht
Beschreibung
N-allyl-2-(4-bromophenoxy)propanamide, also known as ABPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the compound 2-(4-bromophenoxy)propanoic acid, which is commonly used in the synthesis of various pharmaceuticals and agrochemicals. ABPP has been found to have a wide range of biochemical and physiological effects, and it has been used in numerous studies to investigate the mechanisms of action of various drugs and other compounds.
Wirkmechanismus
The mechanism of action of N-allyl-2-(4-bromophenoxy)propanamide is based on its ability to selectively label active enzymes in biological samples. This is achieved by the addition of a biotin tag to the compound, which allows it to be selectively captured by streptavidin-coated beads. The beads can then be used to isolate and identify the active enzymes in the sample, providing valuable insights into their activity and function.
Biochemical and Physiological Effects:
N-allyl-2-(4-bromophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes. This compound has been shown to be particularly effective at inhibiting the activity of enzymes involved in inflammation and cancer, making it a promising target for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-2-(4-bromophenoxy)propanamide is its ability to selectively label active enzymes in biological samples. This allows researchers to identify and study the activity of specific enzymes, providing valuable insights into their function and potential role in disease. However, there are also some limitations to the use of N-allyl-2-(4-bromophenoxy)propanamide in lab experiments, including the potential for off-target effects and the need for specialized equipment and techniques.
Zukünftige Richtungen
There are many potential future directions for the use of N-allyl-2-(4-bromophenoxy)propanamide in scientific research. One promising area of study is the development of new drugs and therapies based on the activity of enzymes targeted by N-allyl-2-(4-bromophenoxy)propanamide. Additionally, N-allyl-2-(4-bromophenoxy)propanamide could be used to study the effects of various environmental toxins and pollutants on enzyme activity, providing valuable insights into their potential impact on human health. Finally, N-allyl-2-(4-bromophenoxy)propanamide could be used to investigate the mechanisms of action of various natural products and traditional medicines, helping to identify new therapeutic targets and treatments.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(4-bromophenoxy)propanamide has been used extensively in scientific research as a tool for investigating the mechanisms of action of various drugs and other compounds. This compound is particularly useful for studying the activity of enzymes, as it can be used to selectively label active enzymes in complex biological samples. N-allyl-2-(4-bromophenoxy)propanamide has been used in a wide range of studies, including those focused on cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDXLFWUFLUGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)
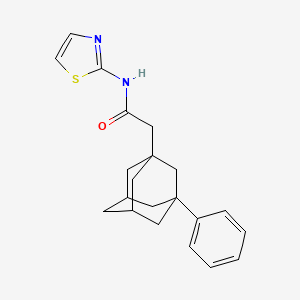
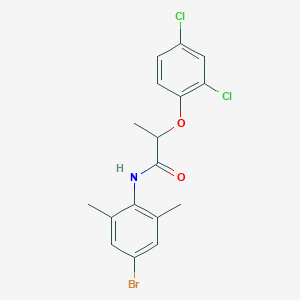
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112576.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)pentanamide](/img/structure/B4112586.png)
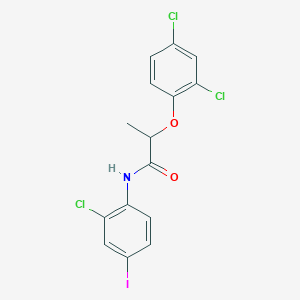

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B4112613.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4112618.png)
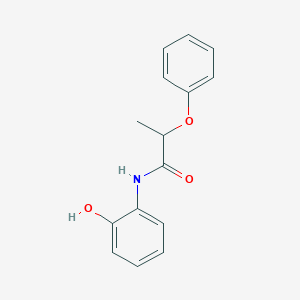
![N'-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide](/img/structure/B4112640.png)
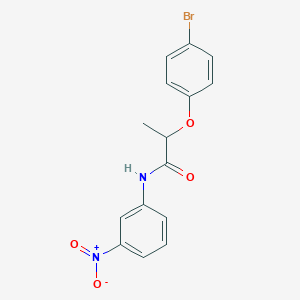
![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)